4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a derivative of dibenzo[b,f][1,4]oxazepine (DBO), a compound of growing pharmaceutical interest . DBO derivatives possess an array of pharmacological activities .
Synthesis Analysis
DBO derivatives can be synthesized using various methods. One method involves cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Another method involves a copper initiated C-N and C-O coupling of 2-halophenols .
Molecular Structure Analysis
The molecular weight of dibenzo[b,f][1,4]oxazepine, a core structure in the compound, is 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10 (5-1)9-14-11-6-2-4-8-13 (11)15-12/h1-9H .
Chemical Reactions Analysis
The synthesis of DBO derivatives involves various chemical reactions. For instance, substituted 2-chlorobenzaldehydes were allowed to react with substituted 2-aminophenols under basic conditions in a microwave oven .
Scientific Research Applications
Synthesis and Process Development
- The benzoxazepine core, which includes structures like 4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, is utilized in the synthesis of kinase inhibitors. This includes the development of scalable synthesis and process optimization for intermediates like 7-bromobenzoxazepine and its subsequent use in synthesizing more complex compounds (Naganathan et al., 2015).
Catalysis and Asymmetric Synthesis
- Benzoxazepine derivatives, like the one , are involved in organocatalytic asymmetric Mannich reactions with 3-fluorooxindoles, demonstrating their utility in creating chiral compounds with high yield and selectivity (Li, Lin, & Du, 2019).
Molecular Structure and Electrophilic Reactivity
- Benzimidazole-tethered oxazepine hybrids, related to this compound, have been studied for their molecular structures using X-ray diffraction and DFT studies. These studies explore charge distributions and electrophilic reactivity, highlighting their potential in nonlinear optical (NLO) applications (Almansour et al., 2016).
Heterocyclic System Synthesis
- Novel methods for synthesizing heterocyclic systems involving benzoxazepine derivatives have been developed, providing efficient pathways for creating complex molecular architectures (Assadzadeh, Eshghi, & Afrough, 2022).
Future Directions
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-11-7-15-13(16-8-11)17-5-6-18-12-4-2-1-3-10(12)9-17/h1-4,7-8H,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZICVWEMFMFIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.